3-(Prop-2-yn-1-yl)pentane-2,4-dione is an organic compound characterized by its molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. This compound features a unique structure that includes a propargyl group attached to a diketone moiety, which contributes to its reactivity and versatility in various
As there's no documented use of 3-(prop-2-yn-1-yl)pentane-2,4-dione in biological systems, a mechanism of action isn't applicable.
The presence of the alkyne (-C≡CH) and diketone (C=O-C=O) functional groups suggests potential applications in organic synthesis as a building block for more complex molecules. The alkyne can participate in various coupling reactions, while the diketone can undergo condensation reactions. PubChem, 3-(Prop-2-yn-1-yl)pentane-2,4-dione:
The diketone functionality can enable chelation with metal ions, making 3-(Prop-2-yn-1-yl)pentane-2,4-dione a candidate for the development of coordination polymers or metal-organic frameworks (MOFs) with unique properties. American Elements, 3-(prop-2-yn-1-yl)pentane-2,4-dione:
Further research is needed to determine if 3-(Prop-2-yn-1-yl)pentane-2,4-dione possesses any biological activity. The diketone group can participate in hydrogen bonding with biomolecules, while the alkyne can be a site for further functionalization to target specific enzymes or receptors.
The major products formed depend on the specific reagents and conditions employed during these reactions.
3-(Prop-2-yn-1-yl)pentane-2,4-dione exhibits notable biological activity. It interacts with several enzymes, particularly those involved in oxidative stress responses, such as glutathione S-transferases. This interaction often results in the formation of covalent bonds at the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity.
At the cellular level, the compound influences signaling pathways related to apoptosis and cell proliferation. Its molecular mechanism primarily involves enzyme inhibition through covalent bonding, which can significantly affect cellular processes and outcomes .
The synthesis of 3-(Prop-2-yn-1-yl)pentane-2,4-dione typically involves the reaction of propargyl bromide with acetylacetone under basic conditions. This method allows for efficient formation of the compound while maintaining high yields. In industrial applications, large-scale production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity .
Due to its unique chemical properties, 3-(Prop-2-yn-1-yl)pentane-2,4-dione finds applications in various fields:
Studies have shown that 3-(Prop-2-yn-1-yl)pentane-2,4-dione interacts significantly with biological molecules. Its interactions with enzymes can lead to alterations in metabolic pathways, particularly those associated with oxidative stress. This has implications for understanding disease mechanisms and developing therapeutic strategies targeting these pathways .
Several compounds share structural similarities with 3-(Prop-2-yn-1-yl)pentane-2,4-dione. These include:
| Compound Name | Structure Characteristics |
|---|---|
| 3-(Prop-2-en-1-yl)pentane-2,4-dione | Contains an enynone structure |
| 3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione | Features a phenyl group attached to the propargyl moiety |
| 3-[(2E)-3-phenylprop-2-en-1-yl]pentane-2,4-dione | Includes a phenyl group with an alkene functionality |
The uniqueness of 3-(Prop-2-yn-1-yl)pentane-2,4-dione lies in its combination of the propargyl group and diketone structure, which allows it to engage in a wider range of
3-(Prop-2-yn-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1] [2] [3]. The compound is registered under CAS number 38352-74-8 [1] [2] [3] and is officially designated by the IUPAC nomenclature as 3-prop-2-ynylpentane-2,4-dione [1] [2] [4]. The compound exists as a liquid at standard conditions with a typical purity of 95% in commercial preparations [3] [5].
The molecular composition features eight carbon atoms, ten hydrogen atoms, and two oxygen atoms arranged in a specific configuration that includes both alkyne and diketone functional groups [1] [2]. The structural identity is definitively characterized by its InChI identifier: InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 [1] [2] and its corresponding InChI Key: LRBJQLKQIUOQAV-UHFFFAOYSA-N [1] [2]. The SMILES notation CC(=O)C(CC#C)C(=O)C provides a concise representation of the molecular connectivity [2] [3].
The three-dimensional structure of 3-(Prop-2-yn-1-yl)pentane-2,4-dione is characterized by the presence of both linear alkyne and planar diketone moieties connected through a tetrahedral carbon center. The alkyne functionality (C≡C) adopts a linear geometry with bond angles of 180° [6] [7], consistent with sp hybridization [6] [7]. This linear arrangement is a fundamental characteristic of terminal alkynes and significantly influences the overall molecular geometry.
The diketone portion of the molecule exhibits planar geometry around each carbonyl carbon, with sp² hybridization and bond angles of approximately 120° [6] [7] [8]. The central carbon atom (C-3) connecting the propargyl side chain to the diketone backbone exhibits tetrahedral geometry with sp³ hybridization and bond angles close to 109.5° [6] [7] [9].
The molecular architecture creates a flexible framework where the propargyl substituent can adopt various orientational arrangements relative to the diketone plane through rotation around the C-C single bonds [10] [11]. This flexibility is particularly pronounced due to the low rotational barriers typically associated with alkyl-substituted carbon-carbon single bonds [10] [11].
The conformational behavior of 3-(Prop-2-yn-1-yl)pentane-2,4-dione is dominated by keto-enol tautomerism, a characteristic feature of β-diketone systems [12] [13] [14]. In analogy to pentane-2,4-dione, the equilibrium is strongly shifted toward the enol form (approximately 87% enol content in the parent compound) [12] [13], due to the formation of a stabilized six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen [12] [13] [14].
The conformational landscape is further complicated by rotational freedom around the C-C single bonds connecting the propargyl substituent to the diketone backbone [11]. Multiple rotameric states are accessible at room temperature, with interconversion occurring through low-energy pathways [11]. The presence of the alkyne functionality introduces additional conformational considerations, as the linear C≡C-H unit can adopt various orientations in space.
Intramolecular interactions play a crucial role in stabilizing preferred conformations. The enol form enables hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, creating a pseudo-six-membered ring that significantly stabilizes this tautomeric form [12] [13] [14]. Additionally, weak dispersion forces between the alkyne terminus and other molecular regions may contribute to conformational preferences.
The bond lengths in 3-(Prop-2-yn-1-yl)pentane-2,4-dione can be predicted based on standard values for organic functional groups. The C≡C triple bond is expected to exhibit a length of approximately 1.20 Å [6], characteristic of alkyne functionality. The C=O double bonds in the diketone moiety are anticipated to have lengths around 1.22 Å [6], typical for ketone carbonyls.
Carbon-carbon single bonds in the molecular framework are expected to range from 1.54 Å for sp³-sp³ connections to 1.45 Å for bonds adjacent to triple bond carbons [6]. The C-H bond lengths vary depending on the hybridization state, with alkyl C-H bonds measuring approximately 1.09 Å and alkyne C-H bonds being shorter at around 1.08 Å [6].
Bond angles throughout the molecule reflect the hybridization states of the constituent carbon atoms. The alkyne carbon atoms maintain linear geometry with C-C≡C angles of 180° [6] [7]. The diketone carbonyls exhibit trigonal planar geometry with C-C=O and O=C-C angles of approximately 120° [6] [7]. The central sp³ carbon connecting the substituent groups maintains tetrahedral angles close to 109.5° [6] [7] [9].
Torsion angles in the molecule are subject to conformational flexibility, particularly around the C-C single bonds [15]. The C-C-C-C torsion angles can adopt various values depending on the specific conformational state, with staggered arrangements being energetically preferred to minimize steric interactions [15] [16].
While specific X-ray crystallographic data for 3-(Prop-2-yn-1-yl)pentane-2,4-dione was not identified in the available literature, crystal structures of related pentane-2,4-dione derivatives provide valuable insights into the solid-state organization of such compounds [17] [18] [19] [20]. These studies reveal that β-diketone compounds typically crystallize in the enol form and exhibit extensive hydrogen bonding networks in the solid state [19] [20].
Intermolecular interactions in crystals of similar compounds are dominated by hydrogen bonding between enolic OH groups and carbonyl oxygens of neighboring molecules [19] [20]. These interactions lead to the formation of chain-like or network structures that contribute to crystal stability [19] [20]. The presence of the propargyl substituent would likely introduce additional weak intermolecular contacts through C-H···π interactions and dispersion forces.
Molecular packing in the crystal lattice would be influenced by the linear alkyne geometry and the planar diketone framework. The flexible nature of the propargyl substituent allows for conformational adaptation to optimize intermolecular interactions and packing efficiency in the solid state. Unit cell parameters for related compounds typically fall within ranges characteristic of organic molecular crystals, with space groups commonly belonging to centrosymmetric systems [19] [20].